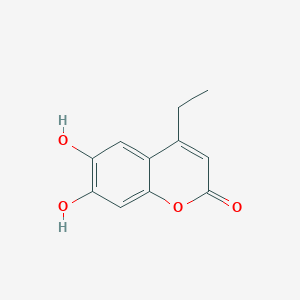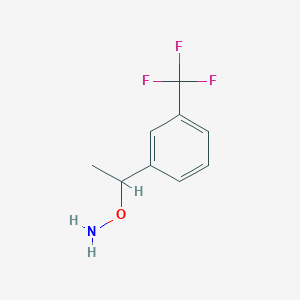
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is a chemical compound known for its use in various scientific research applications. It is often utilized as a protecting group for amine groups during peptide synthesis, which is a crucial process in the field of biochemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in a mixture of tetrahydrofuran (THF) and water at 0°C . The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenones under aerobic conditions in the presence of potassium hydroxide (KOH) in THF.
Substitution: The compound can participate in substitution reactions where the fluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF under aerobic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Fluorenones.
Substitution: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amine groups during peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Industry: Used in the production of various chemical compounds and materials.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine group of amino acids during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-aminoethyl)carbamate: Used in similar protecting group strategies.
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A precursor in the synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate.
Uniqueness
This compound is unique due to its dual protecting groups, which provide stability and selectivity in peptide synthesis. The combination of the fluorenyl and tert-butyl groups offers distinct advantages in terms of reactivity and ease of removal under specific conditions .
Propriétés
IUPAC Name |
tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNXVJXDPVSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)
![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)

![19-thia-2,14,16-triazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),14,16-hexaen-17-amine](/img/structure/B3108483.png)
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)



![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
